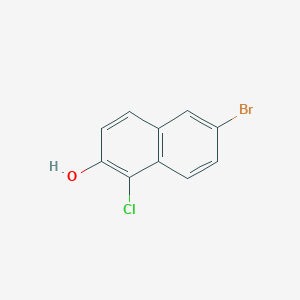

6-Bromo-1-chloronaphthalen-2-ol

Description

BenchChem offers high-quality 6-Bromo-1-chloronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-chloronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWQIAWVZHISLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621977 | |

| Record name | 6-Bromo-1-chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-88-0 | |

| Record name | 6-Bromo-1-chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-chloronaphthalen-2-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 6-bromo-1-chloronaphthalen-2-ol, a halogenated naphthalene derivative of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, proposed synthesis, physicochemical properties, potential applications as a versatile building block, and essential safety and handling protocols.

Core Identifiers and Chemical Structure

6-Bromo-1-chloronaphthalen-2-ol is a polysubstituted aromatic compound featuring a naphthalene core functionalized with bromo, chloro, and hydroxyl groups. These functionalities impart a unique combination of reactivity and physical properties, making it a valuable intermediate in organic synthesis.

The key identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 102169-88-0 | [1] |

| IUPAC Name | 6-bromo-1-chloronaphthalen-2-ol | [1] |

| Molecular Formula | C₁₀H₆BrClO | [1] |

| Molecular Weight | 257.52 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1O)Cl | [2] |

| InChI Key | Not Available |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 6-Bromo-1-chloronaphthalen-2-ol.

Step 1: Synthesis of 6-Bromo-2-naphthol

The initial step involves the bromination of 2-naphthol to yield 6-bromo-2-naphthol. A common method involves the reduction of 1,6-dibromo-2-naphthol.[3] An alternative, well-documented procedure utilizes the direct bromination of 2-naphthol followed by reduction.[4]

Experimental Protocol (Adapted from Organic Syntheses): [3]

-

To a solution of 2-naphthol in glacial acetic acid, a solution of bromine in acetic acid is added.

-

The reaction mixture is then heated, and tin metal is added portion-wise to effect reduction.

-

After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude 6-bromo-2-naphthol.

-

The crude product is collected by filtration, washed, and can be further purified by vacuum distillation and recrystallization.

Step 2: Electrophilic Chlorination of 6-Bromo-2-naphthol

The second step is the selective chlorination of 6-bromo-2-naphthol at the C1 position. This is based on the analogous synthesis of 6-bromo-1-fluoro-2-naphthol using an electrophilic fluorinating agent.[5] A similar approach using an electrophilic chlorinating agent is anticipated to be effective.

Proposed Experimental Protocol:

-

Under an inert atmosphere, 6-bromo-2-naphthol is dissolved in a suitable aprotic solvent, such as acetonitrile.

-

An electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), is added to the solution.

-

The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 6-bromo-1-chloronaphthalen-2-ol, its physicochemical properties are largely predicted or inferred from structurally related compounds.

| Property | Predicted/Inferred Value | Notes |

| Physical State | Solid | Based on related naphthalen-2-ol derivatives. |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Likely soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | Inferred from the properties of 6-bromo-2-naphthol.[4] |

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure.

¹H NMR Spectroscopy:

-

Aromatic Protons: Several distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (doublets, doublets of doublets).

-

Hydroxyl Proton: A broad singlet corresponding to the -OH group, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring system. The carbons bearing the bromo, chloro, and hydroxyl substituents will have characteristic chemical shifts.

Reactivity and Potential Applications

The unique arrangement of substituents on the naphthalene core of 6-bromo-1-chloronaphthalen-2-ol makes it a valuable and versatile building block in medicinal chemistry and materials science.[][7][8]

Caption: Reactivity and potential applications of 6-Bromo-1-chloronaphthalen-2-ol.

Drug Discovery and Agrochemicals

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[9] The bromo and chloro substituents on 6-bromo-1-chloronaphthalen-2-ol can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[10] The hydroxyl group can be readily derivatized through etherification or esterification to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Materials Science

Naphthalene-based compounds are known for their use in the synthesis of dyes and advanced materials. The hydroxyl group of 6-bromo-1-chloronaphthalen-2-ol can be utilized in azo coupling reactions to produce novel azo dyes.[11] Furthermore, the halogen substituents provide sites for polymerization reactions, potentially leading to the development of novel polymers with tailored electronic and optical properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-bromo-1-chloronaphthalen-2-ol is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related, potentially hazardous chemicals. The following information is based on data for structurally similar compounds like 1-bromo-2-naphthol and 6-bromo-2-naphthol.[12][13][14]

Hazard Statements (Inferred):

-

H315: Causes skin irritation.[14]

-

H319: Causes serious eye irritation.[14]

-

H335: May cause respiratory irritation.[14]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Bromo-1-chloronaphthalen-2-ol is a promising chemical intermediate with significant potential in various fields of chemical research and development. Its unique substitution pattern offers multiple sites for chemical modification, making it a versatile building block for the synthesis of complex organic molecules. While further research is needed to fully characterize its properties and develop specific synthetic protocols, this guide provides a solid foundation for researchers interested in utilizing this compound in their work. As with any chemical, it is imperative to handle 6-bromo-1-chloronaphthalen-2-ol with appropriate safety precautions.

References

- Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet: 1-Bromo-2-naphthol. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Naphthalenol, 6-bromo-. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]

- Capot Chemical Co., Ltd. (2026, February 7). Material Safety Data Sheet: 6-Bromo-2-naphthaleneacetonitrile. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]

-

ResearchGate. (n.d.). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. Retrieved February 20, 2026, from [Link]

- Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1828.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- [A specific reference for the C10H14 NMR spectrum is needed, but not available in the provided search results]

-

Natural Micron Pharm Tech. (2025, September 25). 1-Bromo-6-Chloronaphthalene. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved February 20, 2026, from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]...

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US6121500A - Production of 6-bromo-2-naphthol and derivatives.

-

PubChem. (n.d.). 6-Bromo-1-chloronaphthalene. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved February 20, 2026, from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). 2-Naphthalenol, 6-bromo-. Retrieved February 20, 2026, from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. guidechem.com [guidechem.com]

- 5. 6-bromo-1-fluoronaphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 9. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]

- 10. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Solubility profile of 6-Bromo-1-chloronaphthalen-2-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-1-chloronaphthalen-2-ol in Organic Solvents

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Bromo-1-chloronaphthalen-2-ol (CAS: 102169-88-0). As a halogenated naphthol derivative, this compound holds significant potential as a building block in pharmaceutical and materials science research.[1] A thorough understanding of its solubility is a critical first step in reaction optimization, purification, formulation, and biological screening. This document moves beyond a simple data sheet to offer a predictive analysis based on molecular structure, a detailed experimental protocol for robust solubility determination, and a guide to interpreting the resulting data. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this and similar molecules.

Introduction and Physicochemical Rationale

6-Bromo-1-chloronaphthalen-2-ol is a poly-substituted aromatic compound featuring a rigid naphthalene backbone. Its structure is defined by three key functional regions that dictate its physical and chemical properties:

-

The Naphthalene Core: This large, fused aromatic ring system is inherently non-polar and hydrophobic, contributing to the molecule's stability.[2]

-

The Hydroxyl Group (-OH): The phenolic hydroxyl group introduces polarity, providing a site for hydrogen bond donation and acceptance. This feature can impart some solubility in polar solvents.[2]

-

The Halogen Substituents (Br and Cl): The bromine and chlorine atoms increase the molecule's molecular weight (257.52 g/mol ) and introduce significant polarizability and dipole moments.[3] Halogenation can enhance solubility in certain non-polar and polar aprotic solvents compared to the non-halogenated parent molecule.[4]

The interplay of these features—a large hydrophobic core versus polar functional groups—suggests a complex solubility profile. The molecule is not expected to be highly soluble in extremely polar solvents like water or in purely non-polar aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific functionalities that can interact favorably with the molecule's different regions. This guide provides the tools to experimentally map this profile.

Predictive Solubility Analysis

Based on the "like dissolves like" principle, we can form initial hypotheses about the solubility of 6-Bromo-1-chloronaphthalen-2-ol across different solvent classes.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the naphthalene core is compatible with these solvents, the polar hydroxyl and halogen groups will limit solubility. Aromatic solvents like toluene may show slightly better results than aliphatic solvents like hexane due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Moderate to high solubility is predicted. Solvents like Acetone and Tetrahydrofuran (THF) can accept hydrogen bonds from the hydroxyl group, while their organic character can solvate the naphthalene ring. Dimethyl sulfoxide (DMSO) is a powerful solvent and is likely to dissolve the compound effectively.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. These solvents can both donate and accept hydrogen bonds, interacting strongly with the hydroxyl group.[6] However, their high polarity may be less compatible with the large hydrophobic naphthalene core compared to polar aprotic solvents.

-

Aqueous Solutions: The compound is expected to be sparingly soluble or insoluble in water due to the dominance of its hydrophobic surface area.[6] However, in basic aqueous solutions (e.g., 5% NaOH), the phenolic proton can be abstracted to form a sodium salt. This resulting ionic species would be significantly more polar and thus more soluble in water.[7]

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.

Caption: Predicted interactions governing compound solubility.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible data, the equilibrium shake-flask method is the gold standard.[8] This protocol ensures that the solvent is fully saturated at a given temperature, providing the thermodynamic solubility limit.

Causality Behind Experimental Choices

-

Method: The shake-flask method is chosen over kinetic or high-throughput assays because it measures true thermodynamic equilibrium solubility. This value is essential for physical chemistry models, formulation development, and understanding biopharmaceutical properties, as it is independent of dissolution rate.

-

Temperature Control: Solubility is highly dependent on temperature.[8] All steps are conducted at a constant, recorded temperature (e.g., 25 °C) using a temperature-controlled shaker or water bath to ensure data consistency and relevance.

-

Equilibration Time: An extended incubation period (24 hours) is specified to ensure the system reaches equilibrium. For compounds with slow dissolution kinetics, this is critical to avoid underestimating the true solubility.

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical method.[4] It offers high sensitivity and specificity, allowing for accurate quantification of the solute even at low concentrations and in the presence of solvent-related impurities.

Materials and Reagents

-

Solute: 6-Bromo-1-chloronaphthalen-2-ol (Purity ≥ 95%)

-

Solvents: HPLC-grade solvents are required. A recommended panel includes:

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

n-Hexane

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

2 mL glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

-

Volumetric flasks for standard and sample preparation

-

Step-by-Step Methodology

-

Preparation of Solvent Vials: Add 1.0 mL of the selected organic solvent to a 2 mL glass vial. Prepare one vial for each solvent to be tested.

-

Addition of Solute: Weigh and add an excess of 6-Bromo-1-chloronaphthalen-2-ol to each vial (approximately 10-20 mg is a good starting point). The key is to ensure that undissolved solid remains visible after the equilibration period, confirming that a saturated solution has been achieved.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to 25 °C. Agitate the vials at a consistent speed (e.g., 250 RPM) for 24 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour in the temperature-controlled environment to let the excess solid settle. This step is crucial to avoid clogging the filter in the next step.

-

Sample Collection and Filtration: Carefully aspirate the supernatant using a pipette and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes all undissolved solid particles. Self-Validation Check: The filtered solution should be clear and free of any visible particulates.

-

Sample Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the HPLC assay. The dilution factor must be precisely recorded.

-

HPLC Analysis: Analyze the diluted sample via a validated HPLC-UV method to determine the concentration of the solute. A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a structured table for easy comparison. This allows researchers to quickly identify suitable solvents for specific applications.

Table 1: Solubility of 6-Bromo-1-chloronaphthalen-2-ol at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | Experimental Data | Experimental Data | |

| Polar Aprotic | Acetonitrile | 5.8 | Experimental Data | Experimental Data |

| Acetone | 5.1 | Experimental Data | Experimental Data | |

| DMSO | 7.2 | Experimental Data | Experimental Data | |

| Non-Polar | Toluene | 2.4 | Experimental Data | Experimental Data |

| n-Hexane | 0.1 | Experimental Data | Experimental Data |

When interpreting the results, correlate the measured solubility with the physicochemical properties of the solvents. This analysis provides deeper insight into the solvation mechanism and can be used to predict solubility in other, untested solvents.

Conclusion

The solubility profile of 6-Bromo-1-chloronaphthalen-2-ol is a foundational dataset for its effective use in scientific research. Due to its hybrid chemical nature—possessing both large hydrophobic and distinct polar regions—its solubility is nuanced and requires empirical determination. The predictive framework and detailed experimental protocol provided in this guide offer a robust pathway to generating high-quality, reliable solubility data. By systematically applying this methodology, researchers can accelerate their work, enabling more efficient process development, formulation design, and discovery efforts.

References

-

PubChem Compound Summary for CID 71154718, 6-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and antibacterial activity of some novel azo-azo-imine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research. [Link]

-

Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

- Halogenated naphthalene.

- Production of 6-bromo-2-naphthol and derivatives.

-

Naphthalene Solubility in Binary Solvent Mixtures of 2,2,4Trimethylpentane + Alcohols at 298.15 K. ResearchGate. [Link]

-

Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. [Link]

-

Prediction of denaturing tendency of organic solvents in mixtures with water by measurement of naphthalene solubility. PubMed. [Link]

-

1-Bromo-6-Chloronaphthalene. Natural Micron Pharm Tech. [Link]

-

Solubility of C60 in a Variety of Solvents. ACS Publications. [Link]

-

Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices. ALS Europe. [Link]

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

Sources

- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 3. achemblock.com [achemblock.com]

- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 5. chem.ws [chem.ws]

- 6. Page loading... [wap.guidechem.com]

- 7. scribd.com [scribd.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity of 6-Bromo-1-chloronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety data and toxicological profile of 6-Bromo-1-chloronaphthalen-2-ol (CAS No. 102169-88-0). Due to the limited availability of specific toxicity studies for this compound, this guide synthesizes information from structurally related analogs, primarily 6-Bromo-2-naphthol and 1-chloronaphthalene, to provide a robust, extrapolated safety and handling framework. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and disposal, as well as to provide foundational protocols for conducting essential toxicity assessments. The causality behind experimental choices and the importance of self-validating systems in protocol design are emphasized to ensure scientific integrity.

Introduction and Physicochemical Properties

6-Bromo-1-chloronaphthalen-2-ol is a halogenated bicyclic aromatic compound.[1] Its structure, featuring a naphthalene core with bromo, chloro, and hydroxyl substitutions, suggests its potential utility as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The presence of halogens and a hydroxyl group can significantly influence its reactivity, solubility, and toxicological properties. While specific experimental data for 6-Bromo-1-chloronaphthalen-2-ol is scarce, its physicochemical properties can be estimated based on its structure.

Table 1: Physicochemical Properties of 6-Bromo-1-chloronaphthalen-2-ol and Related Analogs

| Property | 6-Bromo-1-chloronaphthalen-2-ol | 6-Bromo-2-naphthol | 1-Chloronaphthalene |

| CAS Number | 102169-88-0[1] | 15231-91-1[2] | 90-13-1[3] |

| Molecular Formula | C₁₀H₆BrClO[1] | C₁₀H₇BrO[2] | C₁₀H₇Cl[4] |

| Molecular Weight | 257.52 g/mol [1] | 223.07 g/mol [2] | 162.6 g/mol [4] |

| Appearance | Solid (predicted) | Off-white to pink solid[2][5] | Oily colorless liquid[4] |

| Melting Point | Not available | 122-124 °C[2] | -2.3 °C[4] |

| Boiling Point | Not available | Not available | 260 °C[4] |

| Solubility | Insoluble in water (predicted) | Insoluble in water[6] | Insoluble in water[7] |

The structural similarity to 6-bromo-2-naphthol, a known irritant, strongly suggests that 6-Bromo-1-chloronaphthalen-2-ol should be handled with caution. The addition of a chlorine atom may further modify its toxicological profile.

Extrapolated Toxicological Profile and Hazard Identification

In the absence of specific toxicological data for 6-Bromo-1-chloronaphthalen-2-ol, a hazard assessment must be based on data from structurally similar compounds. The most relevant analog is 6-bromo-2-naphthol, for which a Safety Data Sheet (SDS) is available.[8][9] The hazards associated with 1-chloronaphthalene also provide valuable context.[3][4][7]

Table 2: Extrapolated GHS Hazard Classification for 6-Bromo-1-chloronaphthalen-2-ol

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Extrapolation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 6-bromo-2-naphthol[8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Based on 6-bromo-2-naphthol[8][9] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Based on 6-bromo-2-naphthol[8][9] |

Narrative on Toxicological Endpoints:

-

Acute Toxicity: While no specific LD50 data is available, the structural alerts from its analogs suggest that 6-Bromo-1-chloronaphthalen-2-ol may be harmful if swallowed, inhaled, or in contact with skin. 1-chloronaphthalene is reported to be harmful if swallowed.[10]

-

Skin and Eye Irritation: Based on the data for 6-bromo-2-naphthol, this compound is expected to be a skin and eye irritant.[8][9] Direct contact should be avoided.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][9]

-

Sensitization: There is no specific data to suggest whether 6-Bromo-1-chloronaphthalen-2-ol is a skin or respiratory sensitizer. However, some sources for 6-bromo-2-naphthol indicate it may cause an allergic skin reaction.[11]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR): No data is available for 6-Bromo-1-chloronaphthalen-2-ol. The Ames test, a standard assay for mutagenicity, would be a critical first step in assessing this endpoint.[5][12][13][14]

-

Chronic Exposure: Long-term or repeated exposure to related compounds like 1-chloronaphthalene may have effects on the liver.[4] Prolonged skin contact with chlorinated naphthalenes can lead to chloracne.[3][7]

Safe Handling, Storage, and Emergency Procedures

Given the extrapolated hazardous nature of this compound, stringent safety protocols are imperative.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8][11]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if engineering controls are insufficient.[8]

3.2. Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid generating dust.

-

Keep container tightly closed.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

3.3. First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[8]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[8]

3.4. Disposal

Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]

Experimental Protocols for Toxicity Assessment

To address the data gaps for 6-Bromo-1-chloronaphthalen-2-ol, a tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal testing, in line with OECD guidelines.[16]

4.1. In Vitro Cytotoxicity Assay (MTT/LDH Assay)

This initial screening provides information on the concentration range at which the compound induces cell death.

Principle: The MTT assay measures the metabolic activity of cells as an indicator of viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cell membranes.[17][18][19][20]

Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-Bromo-1-chloronaphthalen-2-ol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).[19]

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

LDH Assay:

-

Collect a sample of the cell culture supernatant.

-

Add the supernatant to a new plate with the LDH reaction mixture.

-

Incubate and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[19]

-

-

Data Analysis: Calculate cell viability or cytotoxicity as a percentage relative to the control and determine the IC50 value.

Diagram of In Vitro Cytotoxicity Workflow:

Caption: Workflow for in vitro cytotoxicity assessment.

4.2. Bacterial Reverse Mutation Test (Ames Test)

This assay is a standard for evaluating the mutagenic potential of a chemical.[5][12][13][14][21]

Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine. The assay measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[12][13]

Step-by-Step Methodology:

-

Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[5]

-

Metabolic Activation: Prepare a rat liver S9 fraction for assays that require metabolic activation of the test compound.[12]

-

Plate Incorporation Assay:

-

In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagram of Ames Test Workflow:

Caption: Workflow for the Ames bacterial reverse mutation test.

4.3. Acute Dermal and Eye Irritation Testing (OECD Guidelines)

Should in vivo testing be deemed necessary, the following OECD guidelines provide standardized procedures.

-

OECD 402: Acute Dermal Toxicity: This guideline outlines a stepwise procedure to assess the toxicity of a substance applied to the skin.[22][23][24][25][26]

-

OECD 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for applying a test substance to the eye of an animal to determine its irritant or corrosive effects.[1][27][28][29][30]

These tests should only be conducted at a facility with the appropriate ethical approvals and in compliance with all relevant regulations regarding animal welfare.

Conclusion

While specific toxicological data for 6-Bromo-1-chloronaphthalen-2-ol is not publicly available, a precautionary approach to its handling is warranted based on the known hazards of its structural analogs, 6-Bromo-2-naphthol and 1-chloronaphthalene. It should be considered a skin, eye, and respiratory irritant. This guide provides a framework for its safe use and outlines standard experimental protocols for its toxicological evaluation. It is imperative that researchers conduct a thorough risk assessment before using this compound and perform the necessary toxicity testing to ensure the safety of all personnel.

References

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved February 20, 2026, from [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved February 20, 2026, from [Link]

-

OECD 405: Acute Eye Irritation/Corrosion - Nucro-Technics. (2024, May 18). Nucro-Technics. Retrieved February 20, 2026, from [Link]

-

Test No. 402: Acute Dermal Toxicity. (n.d.). OECD. Retrieved February 20, 2026, from [Link]

-

OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. (n.d.). Charles River. Retrieved February 20, 2026, from [Link]

-

Test No. 405: Acute Eye Irritation/Corrosion. (2023, July 4). OECD. Retrieved February 20, 2026, from [Link]

-

OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure - Nucro-Technics. (2024, May 12). Nucro-Technics. Retrieved February 20, 2026, from [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved February 20, 2026, from [Link]

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). (2012, October 2). National Toxicology Program. Retrieved February 20, 2026, from [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. (n.d.). IVAMI. Retrieved February 20, 2026, from [Link]

-

Test Guideline No. 405 Acute Eye Irritation/Corrosion. (2020, June 26). Flashpoint srl. Retrieved February 20, 2026, from [Link]

-

OECD guideline for testing of chemicals 420. (2001, December 17). OECD. Retrieved February 20, 2026, from [Link]

-

dermal toxicity studies as per oecd guideline. (n.d.). Gyan Sanchay. Retrieved February 20, 2026, from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. Retrieved February 20, 2026, from [Link]

-

Acute Dermal Toxicity OECD 402. (n.d.). Altogen Labs. Retrieved February 20, 2026, from [Link]

-

Oecd guidelines for toxicology studies. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 20, 2026, from [Link]

-

OECD and EU test guidelines. (n.d.). ECHA - European Union. Retrieved February 20, 2026, from [Link]

-

Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved February 20, 2026, from [Link]

-

ICSC 1707 - 1-CHLORONAPHTHALENE. (n.d.). ILO. Retrieved February 20, 2026, from [Link]

-

6-Bromo-2-naphthalenol | C10H7BrO | CID 27144. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

6-Bromo-2-naphthol | C10H7BrO | 683077 | 15231-91-1. (n.d.). HPC Standards Inc. Retrieved February 20, 2026, from [Link]

-

1-Chloronaphthalene - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 20, 2026, from [Link]

-

1-Chloronaphthalene - Hazard - Computational Toxicology and Exposure Online Resources. (n.d.). EPA. Retrieved February 20, 2026, from [Link]

-

6-Bromonaphthalen-2-ol | CAS 15231-91-1 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com. Retrieved February 20, 2026, from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved February 20, 2026, from [Link]

-

6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 6-Bromo-2-naphthol 97 15231-91-1 [sigmaaldrich.com]

- 3. 1-Chloronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]

- 4. ICSC 1707 - 1-CHLORONAPHTHALENE [chemicalsafety.ilo.org]

- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 7. 1-CHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. archive.epa.gov [archive.epa.gov]

- 15. fishersci.com [fishersci.com]

- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

- 21. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. oecd.org [oecd.org]

- 23. nucro-technics.com [nucro-technics.com]

- 24. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 25. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 26. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 27. nucro-technics.com [nucro-technics.com]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. oecd.org [oecd.org]

- 30. flashpointsrl.com [flashpointsrl.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-chloronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 6-Bromo-1-chloronaphthalen-2-ol, a halogenated naphthol derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the synthesis, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Halogenated Naphthalen-2-ols

Naphthalen-2-ol (β-naphthol) and its derivatives are fundamental scaffolds in organic chemistry, finding applications as precursors to dyes, fragrances, and pharmaceuticals. The introduction of halogen atoms onto the naphthalene ring system significantly modulates the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. Specifically, the presence of both bromo and chloro substituents, as in 6-Bromo-1-chloronaphthalen-2-ol, offers multiple points for further functionalization through cross-coupling reactions or nucleophilic substitution, making it a valuable intermediate for the synthesis of complex molecular architectures.

The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 1-position of the 2-naphthol core creates a unique substitution pattern that can be exploited in the design of novel bioactive compounds and advanced materials. This guide will detail the most logical and experimentally validated approaches to construct this specific dihalogenated naphthol.

The Cornerstone of the Synthesis: Preparation of 6-Bromo-2-naphthol

A robust and high-yielding synthesis of the key intermediate, 6-bromo-2-naphthol, is paramount. The most established and reliable method proceeds via a two-step sequence starting from the readily available 2-naphthol.

Mechanistic Rationale

The synthesis hinges on the principles of electrophilic aromatic substitution. The hydroxyl group of 2-naphthol is a powerful activating group, directing incoming electrophiles to the ortho (C1) and para (C6) positions.

-

Step 1: Bromination. The initial reaction with excess bromine leads to the formation of 1,6-dibromo-2-naphthol. The high reactivity of the naphthol ring necessitates careful control of the reaction conditions to prevent over-bromination and the formation of undesired byproducts.

-

Step 2: Selective Reduction. The subsequent step involves the selective removal of the more sterically hindered and electronically labile bromine atom at the C1 position. This is typically achieved using a reducing agent such as tin (Sn) in the presence of hydrochloric acid.[1][2] This process, known as hydrodebromination, is a classic method for the regioselective dehalogenation of polyhalogenated aromatic compounds.[3]

Experimental Protocol: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Mossy Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

Bromination:

-

In a fume hood, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the 2-naphthol solution with stirring. The reaction is exothermic and will evolve hydrogen bromide gas. Maintain the temperature below 40 °C.

-

After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete conversion to 1,6-dibromo-2-naphthol.

-

-

Reduction:

-

To the reaction mixture containing 1,6-dibromo-2-naphthol, add water and heat to reflux.

-

Carefully add mossy tin (Sn) in portions to the refluxing solution. The reaction is vigorous and will produce hydrogen gas.

-

Continue to reflux the mixture until all the tin has dissolved. This may take several hours.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Pour the filtrate into a large volume of cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Purification:

The crude 6-bromo-2-naphthol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a white to off-white crystalline solid.[2]

Characterization of 6-Bromo-2-naphthol:

| Property | Value | Reference |

| CAS Number | 15231-91-1 | [4] |

| Molecular Formula | C₁₀H₇BrO | [4] |

| Molecular Weight | 223.07 g/mol | [4] |

| Melting Point | 122-124 °C | [5] |

| Appearance | Off-white powder | [6] |

Spectroscopic Data for 6-Bromo-2-naphthol:

-

¹H NMR: Spectral data is available in public databases.[7]

-

¹³C NMR: Spectral data is available in public databases.[8]

Diagram of the Synthesis of 6-Bromo-2-naphthol:

Caption: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol.

The Final Step: Synthesis of 6-Bromo-1-chloronaphthalen-2-ol

With the precursor, 6-bromo-2-naphthol, in hand, the final and most critical step is the regioselective introduction of a chlorine atom at the C1 position.

Mechanistic Considerations and Reagent Selection

The hydroxyl group at C2 and the bromine atom at C6 both influence the regioselectivity of the final electrophilic chlorination. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho-position (C1). The bromine at C6 is a deactivating group but is also ortho, para-directing. However, the powerful activating effect of the hydroxyl group is expected to dominate, favoring chlorination at the C1 position.

Several chlorinating agents are suitable for this transformation. The choice of reagent will depend on factors such as reactivity, selectivity, and ease of handling.

-

Sulfuryl Chloride (SO₂Cl₂): A common and effective reagent for the chlorination of phenols and naphthols.[9][10] It often requires a catalyst, such as a Lewis acid, to enhance its electrophilicity.

-

N-Chlorosuccinimide (NCS): A milder and safer alternative to sulfuryl chloride.[11][12][13] It is a solid, making it easier to handle, and can be used under neutral or acidic conditions. The reactivity of NCS can be enhanced with the addition of a proton source or a Lewis acid.[13]

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): While primarily a fluorinating agent, analogous reagents are available for chlorination. A documented procedure for the fluorination of 6-bromo-2-naphthol at the C1 position using Selectfluor provides a strong precedent for a similar chlorination reaction.[14]

Proposed Experimental Protocol: Chlorination of 6-Bromo-2-naphthol

The following is a proposed, detailed protocol for the synthesis of 6-Bromo-1-chloronaphthalen-2-ol based on the principles of electrophilic aromatic substitution and analogous reactions.[11][12][14]

Materials:

-

6-Bromo-2-naphthol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2-naphthol (1.0 eq) in dry acetonitrile.

-

To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.

-

-

Work-up:

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification:

The crude 6-Bromo-1-chloronaphthalen-2-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Characterization of 6-Bromo-1-chloronaphthalen-2-ol:

| Property | Value | Reference |

| CAS Number | 102169-88-0 | |

| Molecular Formula | C₁₀H₆BrClO | |

| Molecular Weight | 257.51 g/mol | |

| IUPAC Name | 6-bromo-1-chloronaphthalen-2-ol |

Diagram of the Proposed Synthesis of 6-Bromo-1-chloronaphthalen-2-ol:

Caption: Proposed synthesis of 6-Bromo-1-chloronaphthalen-2-ol.

Safety Considerations

-

Bromine: Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

N-Chlorosuccinimide and Sulfuryl Chloride: Corrosive and moisture-sensitive. Handle in a dry environment and with appropriate PPE.

-

Solvents: Acetic acid, ethanol, acetonitrile, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

References

- Meshram, J. S. et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1824-1829.

- Supporting Information for a relevant article. (n.d.). Rsc.org.

- Supporting Inform

- Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... (n.d.).

- 6-bromo-2-naphthol - Organic Syntheses Procedure. (n.d.). Org. Syn.

- para -Selective chlorination of cresols and m -xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s | Request PDF. (2025, November 30).

- 6-Bromo-1-chloro-2-naphthol 95%. (2026, February 17). Advanced ChemBlocks.

- Application Notes and Protocols: N-Chlorosuccinimide (NCS)

- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). Semantic Scholar.

- Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). ISCA.

- 6-bromo-1-fluoronaphthalen-2-ol synthesis. (n.d.). ChemicalBook.

- N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.

- 6-Bromo-2-naphthol 97 15231-91-1. (n.d.). Sigma-Aldrich.

- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin

- Synthesis of 6-Bromo-2-naphthol. (n.d.). PrepChem.com.

- 6-Bromo-2-naphthol(15231-91-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- CAS 15231-91-1: 6-Bromo-2-naphthalenol. (n.d.). CymitQuimica.

- US6121500A - Production of 6-bromo-2-naphthol and derivatives. (n.d.).

- 6-Bromo-2-naphthol. (2018, February 16). SIELC Technologies.

- US3920757A - Chlorination with sulfuryl chloride. (n.d.).

- Free Radical Chlorination by Sulfuryl Chloride | PDF. (n.d.). Scribd.

- 6-Bromo-2-naphthol | CAS#:15231-91-1. (2025, August 22). Chemsrc.

- Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. (n.d.).

- 13C NMR Chemical Shift. (2022, March 9).

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718. (n.d.). PubChem.

- 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161. (n.d.). PubChem.

- 6-Bromo-1-chloronaphthalene | 1000391-24-1. (n.d.). Sigma-Aldrich.

- 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol and .alpha.-hydro-.omega. (n.d.). LookChem.

- 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) CAS 9016-88-0. (n.d.). Guidechem.

- eMolecules ChemScene / 6-Bromo-1-chloronaphthalene / 100mg / 569146970. (n.d.). Fisher Scientific.

- Cas 9016-88-0,1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl). (n.d.). LookChem.

- 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) 9016-88-0. (n.d.). Guidechem.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. US6121500A - Production of 6-bromo-2-naphthol and derivatives - Google Patents [patents.google.com]

- 4. 6-Bromo-2-naphthol 97 15231-91-1 [sigmaaldrich.com]

- 5. 6-Bromo-2-naphthol | CAS#:15231-91-1 | Chemsrc [chemsrc.com]

- 6. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 7. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum [chemicalbook.com]

- 8. 6-Bromo-2-naphthol(15231-91-1) 13C NMR [m.chemicalbook.com]

- 9. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]

- 10. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. isca.me [isca.me]

- 13. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 14. 6-bromo-1-fluoronaphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Brominated and Chlorinated Naphthalene Derivatives

Introduction: Resolving Ambiguity in Halogenated Naphthalenes

In the landscape of drug discovery and materials science, precise chemical nomenclature is paramount. This guide addresses the physicochemical properties, specifically the melting and boiling points, of halogenated naphthalenes. The query for "6-Bromo-1-chloronaphthalen-2-ol" presents a nomenclatural ambiguity, as this specific compound is not readily described in established chemical literature. It appears to be a conflation of two distinct but related structures: 6-Bromo-1-chloronaphthalene and 6-Bromo-2-naphthol .

This guide will, therefore, provide a comprehensive analysis of the available data for both of these compounds, offering researchers and drug development professionals a clear and authoritative reference. Understanding the thermal properties of these molecules is critical for predicting their behavior in synthetic reactions, purification processes, and their ultimate application.

Part 1: 6-Bromo-2-naphthol

6-Bromo-2-naphthol (also known as 6-Bromonaphthalen-2-ol) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its melting and boiling points are crucial parameters that dictate its handling and purification.

Melting and Boiling Point Data for 6-Bromo-2-naphthol

The melting and boiling points of 6-Bromo-2-naphthol have been reported across various sources. The observed range in these values can often be attributed to the purity of the sample, with purer, crystalline solids exhibiting a sharper and higher melting point.

| Property | Reported Value(s) | Notes |

| Melting Point | 122-132 °C | A range is often given by commercial suppliers. |

| 127-128 °C | Reported for a white, needle-like crystalline form.[1] | |

| 123-127 °C | For the crude product. | |

| 127-129 °C | After recrystallization. | |

| Boiling Point | 200-205 °C | at 20 mmHg (2.67 kPa). |

| 353.8 °C | at 760 mmHg (atmospheric pressure).[2] |

Causality in Experimental Determination

The determination of an accurate melting point is a fundamental technique for assessing the purity of a crystalline solid. For a compound like 6-Bromo-2-naphthol, impurities will typically depress the melting point and broaden the melting range.

The synthesis of 6-Bromo-2-naphthol often involves the bromination of 2-naphthol, which can lead to the formation of isomeric byproducts or over-brominated species. Subsequent purification steps, such as recrystallization or distillation, are therefore critical. The provided data clearly illustrates this: the crude product has a lower and broader melting range (123-127 °C) compared to the recrystallized material (127-129 °C), which is sharper and higher, indicating a successful purification.

The significant difference in the reported boiling points is a direct consequence of the pressure under which the measurement was taken. A boiling point of 200-205 °C at a reduced pressure of 20 mmHg is a common practice for high-boiling organic compounds to prevent thermal decomposition that might occur at the much higher atmospheric pressure boiling point of 353.8 °C.[2]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard laboratory method for determining the melting point of a solid organic compound like 6-Bromo-2-naphthol.

Materials:

-

Dry, purified 6-Bromo-2-naphthol

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with high-boiling oil or a digital melting point device)

-

Thermometer (calibrated)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry 6-Bromo-2-naphthol on a clean, dry watch glass. Finely powder the sample with a spatula.

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to the thermometer with a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the oil of the Thiele tube.

-

Digital Apparatus: Place the loaded capillary into the designated slot in the heating block.

-

-

Heating:

-

Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal of the solid melts (the clear point).

-

The recorded melting point is the range between these two temperatures.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Part 2: 6-Bromo-1-chloronaphthalene

6-Bromo-1-chloronaphthalene is another halogenated naphthalene derivative. Unlike 6-Bromo-2-naphthol, detailed experimental data for its physical properties are less prevalent in the literature. Commercial suppliers list it as a solid, indicating its melting point is above room temperature.

Melting and Boiling Point Data for 6-Bromo-1-chloronaphthalene

| Property | Reported Value(s) | Notes |

| Melting Point | Not experimentally determined in the searched literature. | Listed as a solid by commercial suppliers.[3] |

| Boiling Point | 318.2 ± 15.0 °C | Predicted value. |

Insights from Predicted Data and Structural Analogs

In the absence of extensive experimental data, computational predictions and analysis of structurally similar compounds provide valuable insights. The predicted boiling point of approximately 318 °C is consistent with a dihalogenated naphthalene structure. The presence of two heavy halogen atoms (bromine and chlorine) increases the molecular weight and intermolecular van der Waals forces compared to naphthalene, leading to a significantly higher boiling point.

For comparison, the isomeric compound 1-bromo-8-chloronaphthalene is reported to have a melting point of 87-88 °C and a boiling point of 150-160 °C under reduced pressure (5-6 Torr). While the exact values will differ due to the different substitution pattern, this provides a reasonable expectation for the physical state and general thermal properties of 6-Bromo-1-chloronaphthalene.

The lack of a readily available experimental melting point in the literature may suggest that this compound is less commonly synthesized or that its synthesis and characterization are not as widely published as those of 6-Bromo-2-naphthol.

Considerations for Experimental Determination

Should a researcher synthesize or acquire 6-Bromo-1-chloronaphthalene, the experimental protocols for determining its melting and boiling points would be analogous to those for 6-Bromo-2-naphthol. Given its predicted high boiling point, vacuum distillation would be the preferred method for purification and boiling point determination to avoid potential degradation at atmospheric pressure.

Conclusion

This technical guide has addressed the melting and boiling points of two distinct compounds, 6-Bromo-2-naphthol and 6-Bromo-1-chloronaphthalene , which were likely conflated in the initial topic of "6-Bromo-1-chloronaphthalen-2-ol".

For 6-Bromo-2-naphthol , a wealth of experimental data is available, demonstrating the critical link between purity and the sharpness of its melting point. Its boiling point varies significantly with pressure, a key consideration for its purification via distillation.

For 6-Bromo-1-chloronaphthalene , there is a scarcity of experimental data for its melting point, although it is known to be a solid. Its predicted high boiling point is in line with expectations for a dihalogenated naphthalene.

This guide provides a robust and referenced foundation for researchers and professionals working with these important chemical intermediates. The provided protocols and diagrams offer a practical framework for the experimental validation of these crucial physicochemical properties.

References

Sources

Electronic Properties & Material Science Applications of 6-Bromo-1-chloronaphthalen-2-ol: A Technical Guide

Topic: Electronic Properties of 6-Bromo-1-chloronaphthalen-2-ol for Material Science Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-1-chloronaphthalen-2-ol (CAS: 1000391-24-1) represents a specialized class of "Janus-type" halogenated naphthalene scaffolds. Characterized by its orthogonal halogenation pattern—a reactive bromine at the C6 position and a sterically demanding chlorine at the C1 position—this molecule serves as a critical junction point in the synthesis of organic semiconductors, liquid crystals, and bioactive fused-ring systems.

This guide analyzes the electronic structure, synthesis protocols, and material science utility of this compound, moving beyond basic characterization to explore its role in band-gap engineering and crystal packing.

Electronic Structure & Physicochemical Profile[1]

The electronic behavior of 6-Bromo-1-chloronaphthalen-2-ol is defined by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. This "push-pull" character, albeit subtle, creates a distinct dipole vector and modifies the frontier molecular orbitals (FMOs).

Fundamental Properties

| Property | Value / Characteristic | Impact on Material Science |

| Molecular Formula | C₁₀H₆BrClO | Rigid aromatic core for |

| Molecular Weight | 257.51 g/mol | High density packing capability |

| Electronic Character | Ambipolar charge transport potential | |

| Dipole Moment | Transverse (dominated by C1-Cl and C2-OH) | Critical for Liquid Crystal (LC) phase alignment |

| LUMO Modulation | Stabilized (lowered) by -I effect of Cl/Br | Enhances n-type semiconductor stability |

| Spin-Orbit Coupling | Moderate (due to C6-Br) | Promotes intersystem crossing (triplet harvesting) |

The "Heavy Atom" Effect & Band Gap Engineering

The introduction of heavy halogens (Cl and Br) onto the naphthalene core perturbs the electronic landscape significantly compared to the parent 2-naphthol.

-

Inductive Effect (-I): Both Cl and Br withdraw electron density through the

-framework. This lowers the energy of both the HOMO and LUMO, but the effect is more pronounced on the LUMO, effectively narrowing the optical band gap. -

Mesomeric Effect (+M): The lone pairs on the halogens can donate into the

-system, but this is weak compared to the inductive withdrawal. -

Result: The molecule exhibits a bathochromic shift (red shift) in absorption compared to non-halogenated analogues, making it a valuable precursor for tuning the optical properties of rylene dyes and acenes.

Synthesis & Purification: A Self-Validating Protocol

Reliable access to high-purity 6-Bromo-1-chloronaphthalen-2-ol is a prerequisite for electronic applications. The following protocol utilizes a hypervalent iodine/aluminum chloride system, chosen for its high regioselectivity toward the C1 position, avoiding the common issue of polychlorination.

Reagents & Mechanism

-

Substrate: 6-Bromo-2-naphthol (Pre-existing Br handle at C6).

-

Chlorinating Agent: PIFA [phenyliodine(III) bis(trifluoroacetate)] + AlCl₃.

-

Mechanism: In situ generation of a highly electrophilic chloronium species.

Step-by-Step Protocol

-

Preparation: In a 25 mL oven-dried round bottom flask, dissolve PIFA (1.2 equiv) in acetonitrile (0.15 M) at 25 °C.

-

Activation: Add AlCl₃ (2.4 equiv) and stir for 10 minutes. The solution acts as a reservoir of "Cl⁺" equivalents.

-

Addition: Add 6-Bromo-2-naphthol (1.0 equiv). Stir at 25 °C.

-

Monitoring (Self-Validation):

-

Checkpoint: Reaction is typically complete in 30–60 minutes.

-

TLC/HPLC: Monitor the disappearance of the starting material (

in Hex/EtOAc) and the appearance of the product (

-

-

Quench & Workup: Quench with ethyl acetate (5 mL). Concentrate in vacuo.[1]

-

Purification: Flash column chromatography (5% EtOAc/Hexanes).

-

Yield: Expect ~83–90%.

-

Appearance: White solid.[2]

-

Spectroscopic Validation (Field-Proven Data)

To confirm the electronic integrity of the product, verify the following NMR shifts (CDCl₃, 400 MHz):

- 7.81 (d, J = 9.9 Hz, 2H): Characteristic of the naphthalene protons adjacent to the halogenated positions.[3]

- 7.51 (d): Confirming the substitution pattern.

-

Note: The absence of a singlet at the C1 position confirms successful chlorination at the ortho-position.

Material Science Applications

Orthogonal Functionalization for Semiconductors

The primary value of 6-Bromo-1-chloronaphthalen-2-ol lies in its chemoselectivity . The C-Br bond is significantly more reactive toward Palladium-catalyzed oxidative addition than the C-Cl bond. This allows researchers to sequentially build complex organic semiconductors.

-

Step 1 (C6 Extension): Suzuki-Miyaura coupling at C6-Br extends the

-system (e.g., adding thiophene or phenyl units) without disturbing the C1-Cl site. -

Step 2 (C1 Activation): The C1-Cl bond can subsequently be activated (using specialized ligands like Buchwald biaryl phosphines) or used as a blocking group to direct further functionalization to C3.

Liquid Crystals (Mesogens)

As referenced in patent literature (e.g., EP2028252A1), chloronaphthalene residues are potent mesogens.

-

Transverse Dipole: The C1-Cl bond creates a dipole moment perpendicular to the long axis of the molecule (if extended at C6). This "transverse dipole" is crucial for achieving negative dielectric anisotropy (

), a requirement for Vertically Aligned (VA) LCD modes. -

Packing: The bulky Cl atom disrupts close edge-to-edge packing, lowering melting points and stabilizing the nematic phase.

Crystal Engineering & Halogen Bonding

In the solid state, this molecule acts as a node for halogen bonding networks:

-

Type II Halogen Bonding: The C6-Br...O or C1-Cl...

interactions direct the supramolecular assembly. -

Herringbone vs.

-Stacking: The steric bulk of the halogens tends to suppress the "herringbone" packing typical of naphthalene, favoring "slipped-stack" motifs that improve charge carrier mobility (hole transport) in OFET devices.

Visualization: Reaction & Logic Flow

Synthesis & Functionalization Pathway

The following diagram illustrates the synthesis of the scaffold and its divergent applications in material science.

Caption: Synthesis workflow showing the regioselective chlorination and subsequent divergence into semiconductor and liquid crystal applications.

References

-

Regioselective Chlorination Protocol

- Source: ResearchG

- Title: "New in situ Formed I(III)

-

Link:

-

Liquid Crystal Applications

- Source: European P

- Title: "EP2028252A1 - Flüssigkristallverbindung mit Chlornaphthalinresten" (Liquid crystal compound with chloronaphthalene residues)

-

Link:

-

General Halogenated Semiconductor Properties

Sources

Strategic Utilization of 6-Bromo-1-chloronaphthalen-2-ol: A Bifunctional Scaffold for Medicinal Chemistry

[1]

Executive Summary: The Orthogonal Advantage

In the landscape of modern drug discovery, 6-Bromo-1-chloronaphthalen-2-ol (CAS 102169-88-0) represents a high-value "privileged scaffold."[1] Its utility stems not merely from the naphthalene core—a proven pharmacophore in oncology and antimicrobials—but from its orthogonal halogenation pattern .

For the medicinal chemist, this molecule offers a programmable reaction sequence:

-

C6-Bromine: A highly reactive handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to establish biaryl systems, common in kinase inhibitors.[1][2]

-

C1-Chlorine: A sterically hindered, electronically distinct "blocking group" that prevents metabolic oxidation (metabolic soft spot) or serves as a latent electrophile for late-stage diversification.[1]

-

C2-Hydroxyl: An anchoring point for solubilizing groups or ether linkages.[1]

This guide details the synthesis, reactivity profile, and strategic application of this scaffold in designing bioactive small molecules.[2][3]

Synthetic Protocol: Regioselective Access

Accessing the 1-chloro-6-bromo substitution pattern on a naphthol ring is historically challenging due to over-chlorination or lack of regiocontrol.[1] The industry-standard protocol now utilizes a hypervalent iodine approach for precision.[1]

Protocol: PIFA-AlCl3 Mediated Chlorination

Rationale: This method avoids the use of harsh elemental chlorine and ensures exclusive ortho-chlorination at the C1 position due to the coordination of the aluminum species with the phenolic oxygen.[1]

Reagents:

-

Substrate: 6-Bromo-2-naphthol (1.0 equiv)

-

Reagent A: Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 equiv)

-

Reagent B: Aluminum chloride (AlCl₃) (2.4 equiv)[4]

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve PIFA (1.2 equiv) and AlCl₃ (2.4 equiv) in anhydrous DCM. Stir for 15 minutes at room temperature to generate the active electrophilic iodine-chlorine species in situ.

-

Addition: Cool the mixture to 0°C. Slowly add a solution of 6-Bromo-2-naphthol in DCM dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material (

) and appearance of the product ( -

Quench: Carefully quench with saturated aqueous NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield 6-Bromo-1-chloronaphthalen-2-ol as a white solid (Yield: 83–90%).

Critical Control Point: The ratio of AlCl₃ is critical. Less than 2.0 equivalents results in incomplete conversion; excess leads to polymerization.

Reactivity Profile & SAR Logic

The power of this scaffold lies in the reactivity difference between the C6-Br and C1-Cl bonds.[1] This allows for iterative cross-coupling without the need for protecting groups on the halogens.

Table 1: Comparative Reactivity of Substituents

| Position | Substituent | Electronic Character | Primary Reactivity | Medicinal Utility |

| C6 | Bromine (-Br) | Activated (para to -OH effect) | High: Fast oxidative addition with Pd(0).[1] Ideal for Suzuki/Buchwald couplings. | Chain extension (e.g., adding heteroaromatics for kinase hinge binding). |

| C1 | Chlorine (-Cl) | Sterically crowded (ortho to -OH) | Low/Latent: Requires specialized ligands (e.g., XPhos, RuPhos) or Ni-catalysis to react.[1] | Metabolic Block: Prevents P450 oxidation at the electron-rich C1.[1] |

| C2 | Hydroxyl (-OH) | Electron Donor | Nucleophilic | Anchor: Etherification to tune LogP or add solubilizing tails.[1] |

Strategic Application Workflows

Application A: Design of c-Met and Aurora Kinase Inhibitors

Naphthalene cores are frequent bioisosteres for quinolines in kinase inhibitors.[1] The 6-bromo position allows for the attachment of the "hinge-binding" motif, while the 1-chloro position fills the hydrophobic pocket, increasing selectivity.[1]

Experimental Workflow: The "C6-First" Strategy

-

Step 1: Protection (Optional but recommended): Methylation of C2-OH using MeI/K₂CO₃ to form 6-bromo-1-chloro-2-methoxynaphthalene.[1]

-

Step 2: Suzuki Coupling (C6-Selective):

-

Step 3: Late-Stage Diversification: The C1-Cl can now be engaged using Buchwald-Hartwig amination (using Pd₂dba₃/BrettPhos) to introduce solubilizing amines, or left as a metabolic blocker.[1]

Visualization of Reaction Logic